molecular formula C27H31FN2O6S B14888123 HIV-1 protease-IN-6

HIV-1 protease-IN-6

Cat. No.: B14888123
M. Wt: 530.6 g/mol
InChI Key: YUYRLUJCQDDJKL-IZZNHLLZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HIV-1 protease-IN-6 is a potent inhibitor of the HIV-1 protease enzyme, which plays a crucial role in the life cycle of the human immunodeficiency virus (HIV). This enzyme is responsible for cleaving newly synthesized polyproteins into mature protein components, which are essential for the assembly and maturation of infectious virions . By inhibiting this enzyme, this compound prevents the maturation of the virus, thereby reducing its ability to infect new cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of HIV-1 protease-IN-6 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes often require precise control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity of the final product .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: HIV-1 protease-IN-6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its efficacy and stability .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions to ensure the desired transformation .

Major Products Formed: The major products formed from these reactions are derivatives of this compound with improved pharmacological properties. These derivatives are often tested for their efficacy in inhibiting the HIV-1 protease enzyme .

Properties

Molecular Formula

C27H31FN2O6S

Molecular Weight

530.6 g/mol

IUPAC Name

N-[(2S,3R)-4-[(4-fluorophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-3,5-dihydroxybenzamide

InChI

InChI=1S/C27H31FN2O6S/c1-18(2)16-30(37(35,36)24-10-8-21(28)9-11-24)17-26(33)25(12-19-6-4-3-5-7-19)29-27(34)20-13-22(31)15-23(32)14-20/h3-11,13-15,18,25-26,31-33H,12,16-17H2,1-2H3,(H,29,34)/t25-,26+/m0/s1

InChI Key

YUYRLUJCQDDJKL-IZZNHLLZSA-N

Isomeric SMILES

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)C2=CC(=CC(=C2)O)O)O)S(=O)(=O)C3=CC=C(C=C3)F

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)C2=CC(=CC(=C2)O)O)O)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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